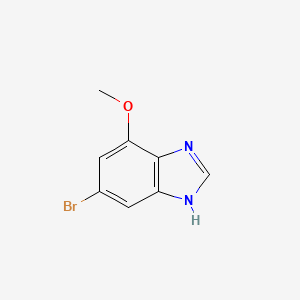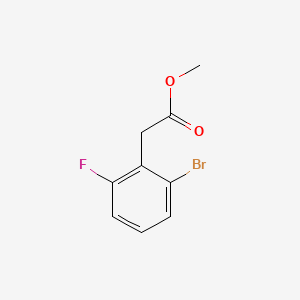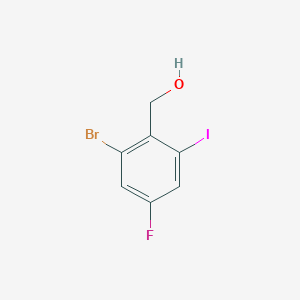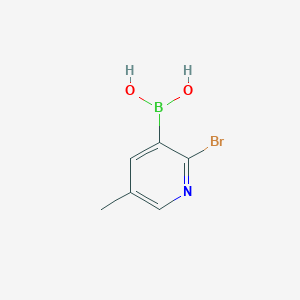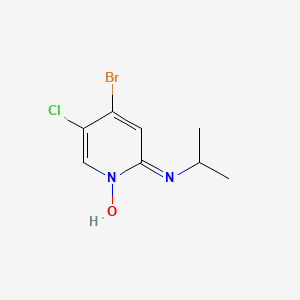
BS-181 (Dihydrochlorid)
Übersicht
Beschreibung
BS 181 dihydrochloride is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). It has an inhibitory concentration (IC50) of 21 nanomolar (nM) for CDK7, making it highly effective in inhibiting this kinase. BS 181 dihydrochloride also inhibits other cyclin-dependent kinases such as CDK2, CDK5, and CDK9, but with significantly higher IC50 values, indicating its selectivity for CDK7 .
Wissenschaftliche Forschungsanwendungen
BS 181 dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK7 in cancer cell proliferation and apoptosis. .
Cell Cycle Studies: The compound is used to investigate the regulation of the cell cycle, particularly the transition from G1 to S phase.
Transcriptional Regulation: BS 181 dihydrochloride helps in understanding the role of CDK7 in transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II.
Drug Development: It serves as a lead compound for developing new CDK7 inhibitors with improved efficacy and selectivity.
Wirkmechanismus
Target of Action
BS-181 (dihydrochloride) is a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .
Mode of Action
BS-181 (dihydrochloride) interacts with CDK7 and inhibits its activity . This inhibition results in reduced phosphorylation of CDK7 targets . The IC50 value of BS-181 for CDK7 is 21 nM, showing a >40-fold selectivity for CDK7 over other CDKs .
Biochemical Pathways
The inhibition of CDK7 by BS-181 affects the cell cycle and transcription processes . It reduces the T-loop phosphorylation required for activation of CDKs 1, 2, 4, and 6, which drive cell cycle progression . In terms of transcription, BS-181 inhibits CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters, affecting transcription initiation .
Pharmacokinetics
It’s known that the compound shows rapid clearance when administered intravenously or intraperitoneally .
Result of Action
The inhibition of CDK7 by BS-181 leads to cell cycle arrest and apoptosis . It down-regulates CDK4 and cyclin D1 expression . BS-181 inhibits the growth of a range of cancer cells, including breast, lung, prostate, and colorectal cancer cells, with IC50 values ranging from 11.5 μM to 37.3 μM .
Action Environment
It’s known that the compound shows anticancer activities in both in vitro and in vivo settings .
Biochemische Analyse
Biochemical Properties
BS-181 (dihydrochloride) plays a crucial role in biochemical reactions by inhibiting CDK7, an enzyme involved in cell cycle regulation. It selectively inhibits CDK7 with an IC50 value of 21 nM, while also inhibiting CDK2, CDK5, and CDK9 with higher IC50 values of 880 nM, 3000 nM, and 4200 nM, respectively . This selective inhibition disrupts the phosphorylation of the RNA polymerase II C-terminal domain at serine 5, leading to down-regulation of CDK4 and cyclin D1 expression .
Cellular Effects
BS-181 (dihydrochloride) has profound effects on various types of cells and cellular processes. It inhibits the growth of breast cancer cell lines such as MCF-7, MDA-MB-231, T47D, and ZR-75-1, as well as colorectal cancer cell lines like COLO-205 and HCT-116 . The compound induces cell cycle arrest at the G1 phase and promotes apoptosis, as evidenced by the accumulation of cells in the sub-G1 phase at higher concentrations .
Molecular Mechanism
The molecular mechanism of BS-181 (dihydrochloride) involves its binding to CDK7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis . The compound also down-regulates the expression of CDK4 and cyclin D1, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BS-181 (dihydrochloride) change over time. The compound shows stability in solution for up to one month when stored at -20°C . Over time, it continues to inhibit cancer cell growth and induce apoptosis, with long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of BS-181 (dihydrochloride) vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may be observed, including weight loss and organ toxicity . The compound has been shown to inhibit the growth of MCF-7 tumor xenografts in mice .
Metabolic Pathways
BS-181 (dihydrochloride) is involved in metabolic pathways related to cell cycle regulation. It interacts with enzymes such as CDK7, CDK2, CDK5, and CDK9, affecting their activity and leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of CDK7 disrupts the phosphorylation of RNA polymerase II, impacting gene expression and cellular metabolism .
Transport and Distribution
Within cells and tissues, BS-181 (dihydrochloride) is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall efficacy and activity .
Subcellular Localization
BS-181 (dihydrochloride) is localized in specific subcellular compartments, where it exerts its inhibitory effects on CDK7. The compound’s activity is influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BS 181 Dihydrochlorid umfasst mehrere Schritte, beginnend mit dem entsprechenden Pyrazolo[1,5-a]pyrimidin-Kern. Die wichtigsten Schritte sind:
- Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns.
- Einführung der Aminohexyl-Seitenkette.
- Benzylierung des Stickstoffatoms.
- Bildung des Dihydrochloridsalzes.
Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, kontrollierte Temperaturen und spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von BS 181 Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffizienz und Umweltaspekte optimiert. Dazu gehören der Einsatz von großtechnischen Reaktoren, kontinuierlichen Verfahren und fortschrittlichen Reinigungstechniken, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BS 181 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was die Aktivität der Verbindung möglicherweise verändern kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
BS 181 Dihydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: Es wird verwendet, um die Rolle von CDK7 bei der Proliferation und Apoptose von Krebszellen zu untersuchen. .
Zellzyklusstudien: Die Verbindung wird verwendet, um die Regulation des Zellzyklus zu untersuchen, insbesondere den Übergang von der G1- zur S-Phase.
Transkriptionelle Regulation: BS 181 Dihydrochlorid hilft beim Verständnis der Rolle von CDK7 bei der transkriptionellen Regulation, indem es die Phosphorylierung der RNA-Polymerase II hemmt.
Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer CDK7-Inhibitoren mit verbesserter Wirksamkeit und Selektivität.
Wirkmechanismus
BS 181 Dihydrochlorid entfaltet seine Wirkung, indem es selektiv CDK7 hemmt. CDK7 ist ein wichtiger Regulator des Zellzyklus und der Transkription. Durch die Hemmung von CDK7 verhindert BS 181 Dihydrochlorid die Phosphorylierung der RNA-Polymerase II, was zu einer verringerten Transkriptionsaktivität führt. Diese Hemmung führt zu einem Zellzyklusarrest und Apoptose in Krebszellen .
Vergleich Mit ähnlichen Verbindungen
BS 181 Dihydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für CDK7. Ähnliche Verbindungen sind:
Seliciclib: Ein weiterer CDK-Inhibitor, jedoch mit geringerer Selektivität für CDK7.
Flavopiridol: Ein Breitband-CDK-Inhibitor mit Aktivität gegen mehrere CDKs.
Roscovitine: Hemmt CDK2, CDK7 und CDK9, jedoch mit geringerer Selektivität im Vergleich zu BS 181 Dihydrochlorid
BS 181 Dihydrochlorid zeichnet sich durch seine potente und selektive Hemmung von CDK7 aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung macht .
Eigenschaften
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXAMTBYYTXHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)


